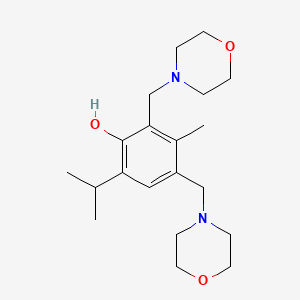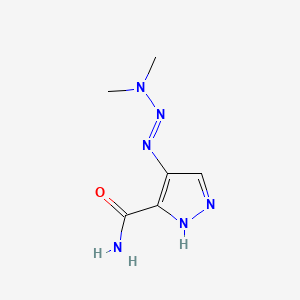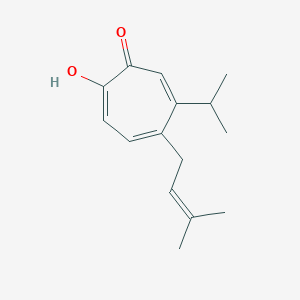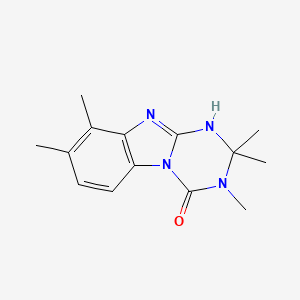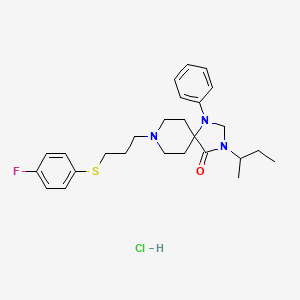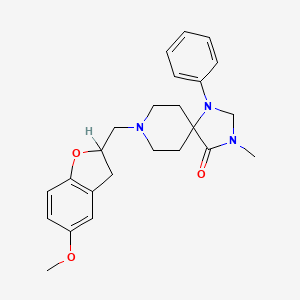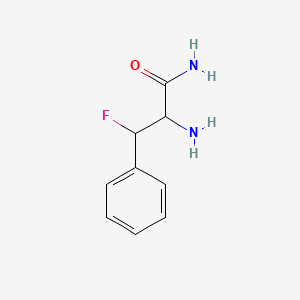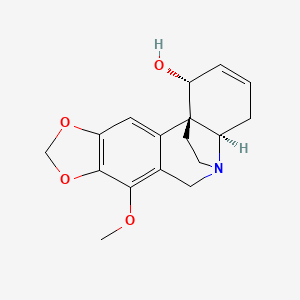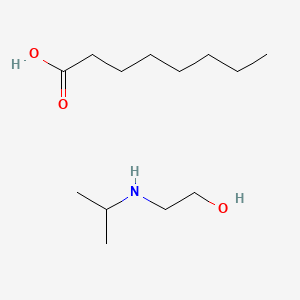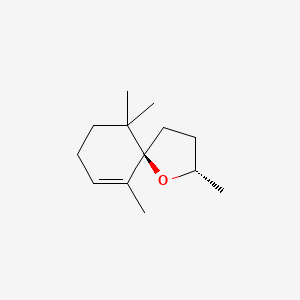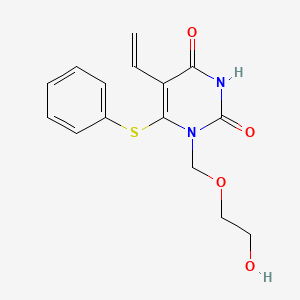
1-Oxaspiro(4.5)dec-6-ene, 2,6,10,10-tetramethyl-, (2R,5S)-rel-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxaspiro(4.5)dec-6-ene, 2,6,10,10-tetramethyl-, (2R,5S)-rel-, also known as Theaspirane, is a norisoprenoid compound with the molecular formula C13H22O. It is a volatile organic compound found in various essential oils, including raspberry oil and passion fruit oil. Theaspirane is known for its distinctive aroma, which is described as fruity, woody, and sweetish with camphoraceous notes .
Métodos De Preparación
Theaspirane can be synthesized through various synthetic routes. One common method involves the cyclization of a suitable precursor under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out at elevated temperatures to facilitate the cyclization process .
In industrial production, Theaspirane is often synthesized using a similar approach but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound .
Análisis De Reacciones Químicas
Theaspirane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
Oxidation: Theaspirane can be oxidized to form various oxygenated derivatives. For example, oxidation with potassium permanganate can yield a diol or a ketone, depending on the reaction conditions.
Reduction: Reduction of Theaspirane can lead to the formation of saturated analogs. Lithium aluminum hydride is commonly used for this purpose.
Substitution: Theaspirane can undergo substitution reactions with nucleophiles such as halides or amines.
Aplicaciones Científicas De Investigación
Theaspirane has a wide range of scientific research applications:
Chemistry: In organic chemistry, Theaspirane is used as a building block for the synthesis of more complex molecules.
Biology: Theaspirane is studied for its potential biological activities.
Medicine: Due to its pleasant aroma, Theaspirane is used in the formulation of fragrances and flavorings.
Industry: Theaspirane is widely used in the fragrance and flavor industry.
Mecanismo De Acción
The mechanism of action of Theaspirane is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes. Its antioxidant properties are likely related to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
Theaspirane is unique among norisoprenoids due to its spirocyclic structure. Similar compounds include:
Ionone: Ionone is another norisoprenoid with a similar fruity and woody aroma. it lacks the spirocyclic structure of Theaspirane.
Damascone: Damascone is a related compound with a floral and fruity scent. It also differs in structure, having a different arrangement of functional groups.
Nootkatone: Nootkatone is a sesquiterpene with a woody and citrusy aroma.
Theaspirane’s unique spirocyclic structure and distinctive aroma make it a valuable compound in various applications, setting it apart from other similar compounds.
Propiedades
Número CAS |
130404-02-3 |
|---|---|
Fórmula molecular |
C13H22O |
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
(2S,5R)-2,6,6,10-tetramethyl-1-oxaspiro[4.5]dec-9-ene |
InChI |
InChI=1S/C13H22O/c1-10-6-5-8-12(3,4)13(10)9-7-11(2)14-13/h6,11H,5,7-9H2,1-4H3/t11-,13-/m0/s1 |
Clave InChI |
GYUZHTWCNKINPY-AAEUAGOBSA-N |
SMILES isomérico |
C[C@H]1CC[C@]2(O1)C(=CCCC2(C)C)C |
SMILES canónico |
CC1CCC2(O1)C(=CCCC2(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



